molecular formula C13H20N2O4 B2498900 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 2090733-23-4

5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B2498900
CAS RN: 2090733-23-4
M. Wt: 268.313
InChI Key: YYKWBSZNHRIVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains a tert-butoxycarbonyl (BOC) group, which is a common protecting group in organic synthesis .


Synthesis Analysis

The synthesis of this compound could involve the use of tert-butyl carbamate, which is used in the synthesis of tetrasubstituted pyrroles . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom. Attached to this ring is a tert-butoxycarbonyl (BOC) group and a carboxylic acid group .


Chemical Reactions Analysis

The BOC group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This makes it a useful protecting group in organic synthesis, as it can be selectively removed without affecting other functional groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 268.31 . Other properties such as boiling point or melting point are not available from the current data.

Scientific Research Applications

Peptide Synthesis Using Boc-Amino Acid Ionic Liquids (AAILs)

The compound’s tert-butoxy-carbonyl (Boc) protection group allows for the creation of amino acid ionic liquids (AAILs). These AAILs serve as efficient reactants and reaction media in organic synthesis. Researchers have prepared room-temperature ionic liquids derived from commercially available Boc-protected amino acids. These Boc-AAILs have been used as starting materials in dipeptide synthesis, facilitated by specific coupling reagents. Notably, the coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide enhances amide formation in Boc-AAILs without the need for additional base, yielding dipeptides in just 15 minutes .

Catalytic Protodeboronation

The compound’s unique structure may find applications in catalysis. For instance, heteroarenes and silylated boronic esters have been explored as substrates for catalytic protodeboronation reactions. These reactions yield valuable products, demonstrating the compound’s potential in synthetic chemistry .

Thermodynamic Analysis of N-tert-Butoxy-Carbonyl Anyhydride Formation

Researchers have investigated the thermodynamics of N-tert-butoxy-carbonyl anhydride formation. By analyzing the potential energy surface (PES), they gained insights into the energy changes associated with conformational variations. The increasing spontaneity of the reaction with longer molecules highlights its relevance in peptide chemistry .

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex organic molecules. Its BOC group makes it a versatile building block in organic synthesis, as it can protect amines from unwanted reactions during the synthesis process .

properties

IUPAC Name

1,2-dimethyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-8-10(11(16)17)6-9(15(8)5)7-14-12(18)19-13(2,3)4/h6H,7H2,1-5H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKWBSZNHRIVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)CNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

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